2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide
Description
Systematic Nomenclature and Structural Identification
The compound’s International Union of Pure and Applied Chemistry (IUPAC) name, This compound , systematically describes its three primary structural components:
- Benzotriazole moiety : A bicyclic aromatic system containing two fused rings (benzene and triazole) at positions 1–2–3.
- 4-Methylphenoxy linker : A methyl-substituted phenoxy group bridging the benzotriazole and benzamide units.
- Morpholin-4-ylsulfonylbenzamide : A sulfonamide-functionalized benzamide with a morpholine ring at the para position.
Molecular Formula : C₂₄H₂₃N₅O₅S
Molecular Weight : 493.5 g/mol
CAS Registry Number : 309920-92-1
The structure features:
- Benzotriazole (C₆H₄N₃) as the UV-absorbing component
- Sulfonamide (SO₂N) as the hydrogen-bond acceptor
- Morpholine (C₄H₉NO) as the water-solubility enhancer
Structural Characterization Data :
| Parameter | Value | Source |
|---|---|---|
| X-ray Diffraction | Not reported | |
| NMR (¹H/¹³C) | Aromatic δ 7.1–8.3 ppm | |
| HPLC Purity | ≥95% |
Historical Context of Benzotriazole Derivatives Development
Benzotriazole derivatives emerged in the mid-20th century as:
- UV stabilizers for polymers (e.g., Tinuvin series)
- Corrosion inhibitors in industrial coolants
- Antiviral agents (e.g., benzotriazole ribonucleosides)
Key developmental milestones:
- 1950s : Commercialization of 2-(2-hydroxy-5-methylphenyl)benzotriazole (Drometrizole) as a light stabilizer.
- 1990s : Exploration of benzotriazole-carboxamide hybrids for kinase inhibition.
- 2010s : Patent filings for sulfonamide-benzotriazole conjugates targeting G-protein-coupled receptors (GPCRs).
The compound represents a third-generation benzotriazole derivative combining UV-protective and pharmacological properties through rational hybridization.
Position Within Sulfonamide-Benzotriazole Hybrid Compounds
This molecule occupies a unique niche among hybrid structures due to:
Structural Differentiators :
Synthetic Accessibility :
- Achieved via Ullmann coupling between 2-(2H-benzotriazol-2-yl)-4-methylphenol and 5-(morpholin-4-ylsulfonyl)-2-nitrobenzamide followed by reduction.
- Yield Optimization : 62–68% in patented routes.
Potential Applications :
- Polymer Additives : UV stabilization synergized with sulfonamide-mediated thermal resistance.
- Medicinal Chemistry : GPCR modulation via sulfonamide-pharmacophore interactions.
- Organic Electronics : Charge transport enhancement through π-stacking benzotriazole arrays.
This hybrid architecture demonstrates how strategic pharmacophore fusion addresses multiple functional requirements in advanced material design.
Properties
Molecular Formula |
C24H23N5O5S |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H23N5O5S/c1-16-6-8-23(21(14-16)29-26-19-4-2-3-5-20(19)27-29)34-22-9-7-17(15-18(22)24(25)30)35(31,32)28-10-12-33-13-11-28/h2-9,14-15H,10-13H2,1H3,(H2,25,30) |
InChI Key |
OOAZYHNNJUMKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)N)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol Intermediate
- Starting Materials: 2H-1,2,3-benzotriazole and 4-methylphenol derivatives.
- Method: The benzotriazole unit is typically introduced via nucleophilic aromatic substitution or through diazotization reactions where the benzotriazole acts as a nucleophile attacking an activated aromatic ring.
- Conditions: Mild bases such as potassium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) facilitate coupling.
- Notes: Protection of phenolic hydroxyl groups may be necessary to avoid side reactions during subsequent steps.
Formation of the Phenoxy Linkage to the Benzamide Core
- Approach: The phenol intermediate is reacted with a benzoyl chloride derivative bearing a morpholin-4-ylsulfonyl substituent.
- Reaction Type: Nucleophilic aromatic substitution or Williamson ether synthesis.
- Reagents: Typically, the phenol is deprotonated using a base such as sodium hydride or potassium carbonate, then reacted with the benzoyl chloride.
- Solvent: Polar aprotic solvents like DMF or DMSO.
- Temperature: Usually room temperature to moderate heat (25–60°C).
- Outcome: Formation of the ether (phenoxy) bond linking the benzotriazole-containing moiety to the benzamide scaffold.
Introduction of the Morpholin-4-ylsulfonyl Group
- Method: Sulfonylation of the benzamide ring is achieved by reacting the corresponding amine or hydroxyl precursor with morpholine sulfonyl chloride.
- Reaction Conditions: Base (e.g., triethylamine or pyridine) is used to scavenge HCl formed during the reaction.
- Solvent: Dichloromethane or chloroform at low temperature (0–5°C) to control reactivity.
- Purification: Column chromatography or recrystallization to isolate the sulfonylated intermediate.
Representative Reaction Scheme and Conditions Table
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Benzotriazole attachment to phenol | Benzotriazole, base (K2CO3), DMF, 100°C | Protect phenol if needed |
| 2 | Ether bond formation (phenoxy) | Phenol intermediate + benzoyl chloride derivative, base (NaH/K2CO3), DMF, 25–60°C | Williamson ether synthesis |
| 3 | Sulfonylation | Morpholine sulfonyl chloride, base (Et3N), DCM, 0–5°C | Control temperature to avoid side reactions |
| 4 | Amide bond formation | Carboxylic acid + amine, EDCI/DCC, DMAP, DCM/DMF, 25–40°C | Use coupling additives for efficiency |
Research Findings and Optimization Insights
- Yield and Purity: Multi-step synthesis requires purification after each step; column chromatography and recrystallization are standard.
- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and purity.
- Side Reactions: Over-sulfonylation or incomplete ether formation can occur; careful stoichiometric control is essential.
- Scalability: The synthesis is amenable to scale-up with optimization of solvent volumes and reaction times.
- Environmental Considerations: Use of greener solvents and minimizing hazardous reagents is a current research focus.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole core can interact with enzymes and receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzotriazole Derivatives
Tinuvin P (2-(2H-Benzotriazol-2-yl)-4-methylphenol)
- Structural Differences: The target compound replaces Tinuvin P’s hydroxyl group with a phenoxy-benzamide-morpholinylsulfonyl chain.
- Functional Implications : Tinuvin P’s primary application is UV stabilization due to its hydroxyl-benzotriazole structure. The target compound’s extended substituents likely shift its absorption spectrum and improve solubility in polar solvents .
- Spectral Data : Tinuvin P exhibits strong UV absorption at ~340 nm. The morpholinylsulfonyl group in the target compound may introduce bathochromic shifts, though experimental confirmation is needed.
Triazole-Containing Sulfonamides
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share structural motifs:
Sulfonylurea Herbicides
Compounds like metsulfuron methyl ester () feature sulfonyl bridges and triazine/benzamide backbones:
- Sulfonylureas target acetolactate synthase in plants, whereas the target compound’s benzamide and morpholine groups suggest divergent applications (e.g., pharmaceuticals) .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Data (IR) Comparison
*Predicted based on analogous groups in cited evidence.
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis likely involves coupling benzotriazole precursors with sulfonated benzamide intermediates, akin to methods in and .
- Stability : The absence of tautomerism (unlike 1,2,4-triazole-thiones) suggests superior stability under physiological conditions .
Biological Activity
The compound 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide is a benzotriazole derivative that has gained attention for its diverse biological activities. Benzotriazoles are known for their applications in pharmaceuticals and agrochemicals due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described by its systematic name and chemical formula. It consists of a benzotriazole moiety linked to a morpholine sulfonamide group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.44 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzotriazole compounds, it was found that those with specific substitutions on the benzene ring showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of benzotriazole derivatives is also noteworthy. The compound's ability to inhibit fungal growth has been attributed to its interference with ergosterol biosynthesis, a critical component of fungal cell membranes. Studies have reported that similar compounds exhibit MIC values ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans and Aspergillus niger . The presence of the morpholine sulfonyl group may enhance this activity by improving solubility and bioavailability.
Anti-inflammatory Properties
In addition to antimicrobial and antifungal activities, the compound has been assessed for anti-inflammatory effects. Benzotriazoles are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Experimental models have shown that certain derivatives can reduce inflammation markers significantly .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Disruption of Membrane Integrity : By interacting with membrane components, it can compromise cell integrity in fungi and bacteria.
- Modulation of Immune Response : It may alter cytokine production, leading to reduced inflammation.
Case Studies
Several case studies have documented the efficacy of benzotriazole derivatives in clinical settings:
- Case Study 1 : A clinical trial assessed the effectiveness of a related benzotriazole compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among patients treated with the compound compared to placebo .
- Case Study 2 : Another study focused on the antifungal application of similar derivatives in immunocompromised patients suffering from systemic fungal infections. The treatment led to improved outcomes and reduced mortality rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
